molecular formula C11H10Br3N5O B117713 (+/-)-4'-Bromohymenin CAS No. 184887-85-2

(+/-)-4'-Bromohymenin

Cat. No. B117713
M. Wt: 467.94 g/mol
InChI Key: NEISLVFGGLIVRA-UHFFFAOYSA-N
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Description

(-)-4'-Bromohymenin is a naturally occurring compound that belongs to a family of compounds known as flavonoids. Flavonoids are a diverse group of compounds found in plants, fruits, and vegetables, and they are known to possess numerous beneficial properties, including antioxidant and anti-inflammatory effects. (-)-4'-Bromohymenin is one of the most studied flavonoids, and it has been used for various medicinal and therapeutic applications.

Scientific Research Applications

Epigenetic Regulation and Transcriptional Control

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader and transcriptional regulator involved in various cancers. The function of BRD4 in chromatin targeting and gene-specific activity regulation, particularly through its interaction with p53 and modulation by casein kinase II (CK2), highlights a mechanism for gene-specific targeting by an epigenetic reader (Wu et al., 2013).

Drug Development and Bromodomain Inhibition

The discovery of 3,5-dimethylisoxazoles as novel bromodomain ligands provides insight into the development of inhibitors targeting bromodomain-containing proteins. These compounds offer potential for antiproliferative and anti-inflammatory applications, addressing the need for selective inhibition of the histone-bromodomain interaction (Hewings et al., 2011).

Agricultural Applications

In agricultural research, the efficacy of herbicides like bromoxynil plus MCPA was evaluated in wheat fields, showcasing the utility of these compounds in controlling broadleaved weeds and enhancing wheat yield. This research contributes to effective weed management strategies (Baghestani et al., 2007).

Biocatalytic Production

The enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been explored for potential industrial applications, particularly as an intermediate for statin compounds. Recent advancements in biotechnological processes using Escherichia coli transformants demonstrate the feasibility of producing this compound with high optical purity and productivity (Asako et al., 2009).

Photolabile Derivatives in Biological Studies

The development of photolabile progesterone derivatives like ketalization with (6-bromo-7-hydroxycoumarin-4-yl)ethane-1,2-diol provides tools for studying rapid nongenomic cellular events. These derivatives allow for controlled release of progesterone upon irradiation, enabling high-resolution studies of cellular responses (Kilic et al., 2009).

Applications in Crystallography

Compounds like 4-bromopyrazole and 4-iodopyrazole demonstrate utility in protein crystallography, specifically for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their promiscuous binding to various proteins aids in this process, offering a cost-effective and safe tool for crystallographers (Bauman et al., 2016).

Role in Stem Cell Research

BRD4, a bromodomain-containing protein, has been implicated in regulating Nanog expression in mouse embryonic stem cells and preimplantation embryos. This highlights its role in maintaining pluripotency and self-renewal in stem cells, offering insights into the mechanisms underlying stem cell biology and embryonic development (Liu et al., 2014).

properties

IUPAC Name

4-(2-amino-4-bromo-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br3N5O/c12-5-4-3(6-9(14)19-11(15)18-6)1-2-16-10(20)7(4)17-8(5)13/h3,17H,1-2H2,(H,16,20)(H3,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEISLVFGGLIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1C3=C(N=C(N3)N)Br)C(=C(N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443279
Record name (+/-)-4'-Bromohymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-4'-Bromohymenin

CAS RN

184887-85-2
Record name (+/-)-4'-Bromohymenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Xu, K Yakushijin, DA Horne - Tetrahedron letters, 1996 - Elsevier
… /transbromination event of 4'bromohymenin (2) to install the … 2-aminoimidazole derivative, namely 4'-bromohymenin (2), in … 4'-Bromohymenin (2) can be prepared in quantitative yield …
Number of citations: 25 www.sciencedirect.com
Y Xu, K Yakushijin, DA Horne - The Journal of Organic Chemistry, 1997 - ACS Publications
… In principle, both 3 and 4 can be derived from a suitable precursor such as 4‘-bromohymenin (22) by hydrolysis, protodebromination, and side-chain oxidation (ipso bromination). …
Number of citations: 97 pubs.acs.org
Y Xu - 1997 - search.proquest.com
… The key transformation involves a regioselective protodebromination/transbromination event of 4'-bromohymenin to install the olefin in 6. A rarely used protodebromination/oxidation …
Number of citations: 0 search.proquest.com
PW Le Quesne, Y Dong, TA Blythe - Alkaloids: Chemical and …, 1999 - books.google.com
… The key transformation in the sequence is a thermal transbromination of 4-bromohymenin (67) to create the olefin 26. In a full paper [57], the syntheses of (+)-hymenin (32), stevensine (…
Number of citations: 37 books.google.com
R Rane, N Sahu, C Shah… - Current Topics in …, 2014 - ingentaconnect.com
… Bromination of hymenin (67) in trifluoroacetic acid and bromine gave 4'-Bromohymenin (124) and on heating in methanesulfonic acid (90C, 24 h) in an sealed flask, 124 produces 3 [94]…
Number of citations: 67 www.ingentaconnect.com
H Hoffmann, T Lindel - Synthesis, 2003 - thieme-connect.com
… [108] Treatment of the samecompound 159 with bromine in trifluoroaceticacid cleanly afforded 4′-bromohymenin (161),which was hydrolyzed to 3-bromo-4,5′-dihydrohymenialdisine(…
Number of citations: 153 www.thieme-connect.com
TNT Nguyen, JJ Tepe - Current medicinal chemistry, 2009 - ingentaconnect.com
… Although a direct oxidation of (6) to (7) was not possible, treatment with bromine in trifluoroacetic acid gave the expected 4’bromohymenin (29) in 95% yield. When the bromination is …
Number of citations: 51 www.ingentaconnect.com
HM Kaiser - 2008 - rosdok.uni-rostock.de
… 32 Bromination of the imidazole heterocycle in substrate 2 yielded 4-bromohymenin (26) followed by a protodebromination/trans-bromination event to yield stevensine (3) in 20 % yield. …
Number of citations: 1 rosdok.uni-rostock.de
JP Mayer, J Zhang, K Bjergard, DM Lenz, JJ Gaudino - Tetrahedron Letters, 1996
Number of citations: 0

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